Bromoacetamide-PEG3-C1-acid

Description

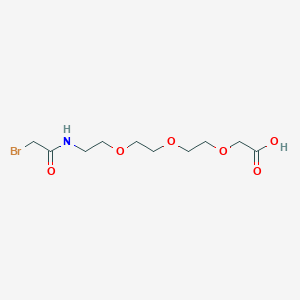

Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO6/c11-7-9(13)12-1-2-16-3-4-17-5-6-18-8-10(14)15/h1-8H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQSICXMSXKITM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCC(=O)O)NC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169595 |

Source

|

| Record name | (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173323-22-3 |

Source

|

| Record name | (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173323223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bromoacetamide-PEG3-C1-acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Properties and Applications of a Versatile Heterobifunctional Linker

Introduction

Bromoacetamide-PEG3-C1-acid is a heterobifunctional chemical linker integral to the advancement of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a bromoacetamide group, a terminal carboxylic acid, and a three-unit polyethylene (B3416737) glycol (PEG) chain.[3] This unique combination of functional groups allows for the covalent linkage of two different molecules, a crucial feature in the synthesis of complex bioconjugates. The PEG spacer enhances aqueous solubility and provides flexibility to the linked molecules.[4][5]

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, application in synthesis, and the characterization of its conjugates.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C10H18BrNO6 | [1] |

| Molecular Weight | 328.16 g/mol | [1] |

| CAS Number | 173323-22-3 | [1] |

| Appearance | To be determined (typically a solid or oil) | [6] |

| Purity | >95% (typical) | [3] |

Solubility and Stability

| Property | Description | Source(s) |

| Solubility | Soluble in water, DMSO, and DMF.[7] Quantitative solubility data is not readily available. | [7] |

| pKa of Carboxylic Acid | Estimated to be in the range of 3-5, typical for carboxylic acids.[8][9] | [8][9] |

| Storage Conditions | For long-term storage, it is recommended to store at -20°C. For short-term, 0-4°C is suitable. The compound should be kept dry and in the dark.[6][10] | [6][10] |

| Stability | Stable for several weeks at ambient temperature, suitable for standard shipping conditions.[6] | [6] |

Reactivity and Applications

This compound is a versatile linker due to its two distinct reactive functional groups: the bromoacetamide moiety and the carboxylic acid.[4]

-

Bromoacetamide Group: This group selectively reacts with thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins, to form stable thioether bonds. This reaction is a nucleophilic substitution where the bromide ion acts as a good leaving group.[10][11]

-

Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amine groups, for instance, the lysine (B10760008) residues in proteins, to form stable amide bonds. Common activators for this reaction include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[4][12]

The primary application of this linker is in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[13][14][15] The this compound linker serves to connect the target protein ligand with the E3 ligase ligand.[5]

Signaling Pathway: The PROTAC Mechanism

The utility of this compound as a linker is best understood in the context of the ubiquitin-proteasome pathway, which is hijacked by the PROTACs it helps create. The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: General mechanism of action for a PROTAC utilizing a heterobifunctional linker.

Experimental Protocols

The following are representative protocols for the characterization and use of this compound. While specific parameters may need optimization, these methodologies provide a solid foundation for experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a crucial technique for confirming the structure and purity of this compound and its conjugates.[16][17][18]

Objective: To verify the chemical structure and assess the purity of the linker.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O)

-

5 mm NMR tubes

-

NMR spectrometer (400 MHz or higher is recommended)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering 0-12 ppm, and a relaxation delay of 1-5 seconds.

-

Acquire a ¹³C NMR spectrum for further structural confirmation.

-

-

Data Processing and Analysis:

-

Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

Integrate the signals and compare the integration ratios to the expected values based on the molecule's structure. The presence of unexpected signals may indicate impurities.

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of the linker and its reaction products.

Objective: To determine the purity of the this compound sample.

Materials:

-

This compound sample

-

HPLC-grade water, acetonitrile (B52724) (ACN), and formic acid (FA) or trifluoroacetic acid (TFA)

-

C18 reversed-phase column

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile). Dilute as necessary for injection.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical starting gradient would be a linear increase from 5% to 95% Mobile Phase B over 10-20 minutes.

-

Flow Rate: 0.5-1.0 mL/min

-

Column Temperature: 25-40 °C

-

Detection: UV at 214 nm or 220 nm

-

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the linker and its conjugates.

Objective: To confirm the identity of this compound by verifying its molecular weight.

Materials:

-

This compound sample

-

LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

-

LC-MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Infusion or LC-MS Analysis: The sample can be directly infused into the mass spectrometer or injected into an LC-MS system.

-

MS Parameters:

-

Ionization Mode: Positive or negative ion mode (ESI+ or ESI-).

-

Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to find the ion corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. Compare the observed mass to the theoretical mass of this compound.

Representative Bioconjugation Protocol: PROTAC Synthesis

This protocol outlines a general two-step approach for synthesizing a PROTAC using this compound.

Objective: To synthesize a PROTAC by sequentially coupling a thiol-containing E3 ligase ligand and an amine-containing target protein ligand to the linker.

Workflow:

Caption: A representative workflow for the synthesis of a PROTAC using this compound.

Step 1: Reaction of Bromoacetamide with a Thiol-containing Ligand

-

Dissolve the thiol-containing E3 ligase ligand (1 equivalent) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5.

-

Dissolve this compound (1.1-1.5 equivalents) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the ligand solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS or HPLC.

-

Upon completion, the intermediate conjugate can be purified by preparative HPLC.

Step 2: Coupling of the Carboxylic Acid with an Amine-containing Ligand

-

Dissolve the purified intermediate from Step 1 (1 equivalent) in an anhydrous organic solvent such as DMF.

-

Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the amine-containing target protein ligand (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-12 hours.

-

Monitor the formation of the final PROTAC by LC-MS or HPLC.

-

Once the reaction is complete, the final product can be purified by preparative HPLC.

Conclusion

This compound is a valuable tool for researchers and drug developers, offering a reliable method for the synthesis of complex bioconjugates. Its well-defined structure, dual reactivity, and the beneficial properties of the PEG spacer make it particularly suitable for the construction of PROTACs. A thorough understanding of its chemical properties and the application of appropriate analytical and synthetic protocols are essential for its effective use in advancing the field of targeted protein degradation and beyond.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bromoacetamide-PEG3-acetic acid - Creative Biolabs [creative-biolabs.com]

- 4. Bromoacetamido-PEG3-acid, 1807534-79-7 | BroadPharm [broadpharm.com]

- 5. biochempeg.com [biochempeg.com]

- 6. medkoo.com [medkoo.com]

- 7. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]

- 10. Bromoacetamide-PEG3-propargyl, CAS 932741-11-2 | AxisPharm [axispharm.com]

- 11. precisepeg.com [precisepeg.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. precisepeg.com [precisepeg.com]

- 16. benchchem.com [benchchem.com]

- 17. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bromoacetamide-PEG3-C1-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoacetamide-PEG3-C1-acid, a heterobifunctional linker crucial in the fields of bioconjugation and targeted protein degradation. This document details its chemical structure, molecular properties, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a versatile chemical tool featuring a bromoacetamide group at one end and a carboxylic acid at the other, connected by a 3-unit polyethylene (B3416737) glycol (PEG) spacer. The bromoacetamide moiety serves as a reactive handle for covalent modification of thiol-containing biomolecules, such as cysteine residues in proteins.[1] The terminal carboxylic acid allows for standard amide bond formation, enabling its conjugation to other molecules of interest. The hydrophilic PEG linker enhances solubility and provides spatial separation between the conjugated molecules.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 328.16 | [2] |

| Chemical Formula | C10H18BrNO5 | Inferred from Structure |

| Purity | >95% (typical) | [3] |

| CAS Number | 173323-22-3 | [4] |

Mechanism of Action: Thiol-Alkylation

The primary application of the bromoacetamide group is the specific alkylation of thiol groups, found in cysteine residues of proteins. This reaction proceeds via a nucleophilic substitution mechanism where the thiol group attacks the carbon atom bearing the bromine, which acts as a good leaving group. This results in the formation of a stable thioether bond.[1] The reaction is highly selective for thiols, especially at a pH range of 7.5-8.5.

Application in PROTAC Synthesis

This compound is a valuable building block in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The synthesis of a PROTAC using this linker typically involves two key steps:

-

Amide Bond Formation: The carboxylic acid end of the linker is coupled to a ligand that binds to an E3 ubiquitin ligase (e.g., VHL or Cereblon).

-

Thiol-Alkylation: The bromoacetamide end of the linker is then reacted with a cysteine residue on the target protein ligand (warhead).

The modular nature of this synthesis allows for the creation of libraries of PROTACs with varying linkers, E3 ligase ligands, and target protein ligands to optimize degradation efficiency.

Experimental Protocol: General Procedure for Protein Conjugation

This protocol provides a general methodology for the conjugation of this compound to a thiol-containing protein. The optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

-

This compound

-

Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

-

Reducing agent (e.g., TCEP) if protein disulfides need to be reduced.

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 1 hour at room temperature.

-

Remove the reducing agent using a desalting column.

-

-

Linker Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in a water-miscible organic solvent such as DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any excess bromoacetamide linker. Incubate for 30 minutes.

-

-

Purification:

-

Remove excess linker and quenching reagent by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to determine the degree of labeling.

-

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the general workflow of a PROTAC synthesized using a linker like this compound.

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Chemical Structure of this compound

The diagram below represents the chemical structure of this compound.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to the Mechanism and Application of Bromoacetamide-PEG3-C1-acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromoacetamide-PEG3-C1-acid is a heterobifunctional chemical linker integral to the design and synthesis of advanced bioconjugates. It does not possess an intrinsic biological mechanism of action in the traditional sense; rather, its function is to covalently connect two distinct molecules, thereby enabling the creation of sophisticated therapeutic and research agents. This linker is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The molecule features three key components:

-

A bromoacetamide group , which serves as a thiol-reactive electrophile for covalent bonding to cysteine residues.

-

A terminal carboxylic acid group , which can be activated to form a stable amide bond with primary amines, such as those on lysine (B10760008) residues.

-

A hydrophilic polyethylene glycol (PEG3) spacer , which enhances solubility, reduces aggregation, and provides critical spatial separation between the conjugated molecules.[1][2][3]

This guide provides a detailed examination of the chemical mechanisms by which this compound facilitates bioconjugation and explores its application in the context of PROTAC and ADC technologies.

Core Chemical Mechanism of Action

The utility of this compound is rooted in its two distinct reactive termini, allowing for precise, sequential conjugation reactions.

A. The Bromoacetamide Moiety: Thiol-Reactive Conjugation

The bromoacetamide group is an electrophilic "warhead" that reacts specifically with nucleophilic thiol groups, such as the side chain of cysteine residues in proteins.[4] The reaction proceeds via a nucleophilic substitution (S-alkylation) mechanism, where the sulfur atom of a deprotonated thiol (thiolate) attacks the carbon atom bearing the bromine. This results in the formation of a highly stable thioether bond and the displacement of bromide as a leaving group.[5][6]

The reaction rate is highly dependent on pH. The reactive species is the thiolate anion (-S⁻), whose concentration increases as the pH rises above the thiol's pKa (typically ~8.5 for cysteine).[7] Therefore, these reactions are most efficient in a slightly alkaline pH range of 8.0-9.0.[7][8] Studies have shown that thioether bonds formed from bromoacetamide linkers are more stable against phenomena like retro-Michael addition compared to those formed from maleimide-based linkers, leading to greater stability in biological media.[][10]

B. The Carboxylic Acid Moiety: Amine-Reactive Conjugation

The terminal carboxylic acid provides a handle for conjugation to primary amines, such as the ε-amine of lysine residues or the N-terminus of a protein. This reaction requires activation of the carboxyl group, which is typically achieved using a "zero-length" crosslinker system like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[11][12]

The mechanism is a two-step process:

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This step is most efficient at a slightly acidic pH of 4.5-6.0.[11][13]

-

Stabilization and Coupling: The unstable O-acylisourea intermediate is susceptible to hydrolysis. The addition of NHS (or Sulfo-NHS) captures this intermediate, converting it into a more stable, amine-reactive NHS ester.[12][14] This NHS ester then efficiently reacts with a primary amine at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond, releasing NHS.[11][13]

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs).[15][16][17] A PROTAC consists of a ligand that binds the POI and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[18]

This compound serves as a versatile building block for the linker component. It can be used to connect the POI-binding and E3-binding ligands, thereby forming the complete PROTAC molecule. The linker's role is critical, as its length, flexibility, and composition dictate the geometry and stability of the key ternary complex (POI-PROTAC-E3 ligase).[2][3] Efficient formation of this complex is a prerequisite for the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[19] The PROTAC molecule itself is not consumed and can catalytically induce the degradation of multiple target protein molecules.[16][17]

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver potent cytotoxic drugs ("payloads") specifically to cancer cells, thereby minimizing damage to healthy tissues.[20][21] An ADC is composed of a monoclonal antibody that targets a tumor-specific antigen, a cytotoxic payload, and a chemical linker that connects them.[22][23]

The dual reactivity of this compound makes it suitable for constructing the drug-linker component of an ADC. For instance, the carboxylic acid end can be conjugated to an amine-containing payload, and the bromoacetamide end can then be reacted with thiol groups generated by the reduction of interchain disulfide bonds on the antibody.[5] The linker must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing premature release of the toxic payload.[] Upon binding to the target antigen on a cancer cell, the ADC is internalized, typically via receptor-mediated endocytosis.[20][22] Inside the cell, the payload is released (either by linker cleavage or degradation of the antibody), allowing it to exert its cell-killing effect.[23]

Quantitative Data Summary

| Parameter | Value / Observation | Significance | Reference(s) |

| Optimal Reaction pH | 8.0 - 9.0 | Ensures sufficient concentration of the reactive thiolate anion for efficient S-alkylation. | [7][8] |

| Relative Reactivity | Iodoacetamide > Bromoacetamide > Chloroacetamide | Bromoacetamide offers a balance of high reactivity and stability, making it easier to handle than iodoacetamide. | [4][7] |

| Bond Stability | Thioether bond is stable; not susceptible to retro-Michael addition. | Forms a more stable conjugate in plasma compared to maleimide-based linkers, which can deconjugate. | [][10] |

| In Vivo Stability | An ADC with a bromoacetamide-derived linker showed no measurable systemic drug release over 2 weeks in mice. | Highlights the exceptional stability crucial for minimizing off-target toxicity in ADC applications. | [10] |

| Selectivity | Highly chemoselective for thiols over other nucleophiles like amines or imidazoles at optimal pH. | Allows for specific targeting of cysteine residues even in the presence of other nucleophilic amino acids. | [8] |

Experimental Protocols

This section provides a generalized two-stage protocol for conjugating a thiol-containing payload (e.g., a peptide or small molecule) to an amine-containing protein (e.g., an antibody) using this compound.

Note: Optimization of molar ratios, buffer conditions, and reaction times is critical for each specific application.

Protocol: Two-Step Conjugation of a Thiol-Payload to an Amine-Protein

Materials:

-

Amine-containing protein (Protein-NH₂)

-

Thiol-containing payload (Payload-SH)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Thiol-Reaction Buffer: PBS, pH 8.0-8.5

-

Quenching Reagent (for amine reaction): 1 M Tris-HCl, pH 8.0

-

Quenching Reagent (for thiol reaction): 1 M L-cysteine

-

Anhydrous DMSO or DMF

-

Desalting columns (e.g., Sephadex G-25)

Stage 1: Activation of Linker and Conjugation to Protein-NH₂

-

Reagent Preparation: Prepare fresh stock solutions immediately before use.

-

Dissolve this compound in anhydrous DMSO to a concentration of 100 mM.

-

Dissolve EDC and Sulfo-NHS in Activation Buffer to concentrations of 100 mM each.

-

Prepare the Protein-NH₂ in Coupling Buffer at a concentration of 5-10 mg/mL.

-

-

Linker Activation:

-

In a microfuge tube, combine the this compound solution with EDC and Sulfo-NHS solutions. A 10-20 fold molar excess of each reagent relative to the amount of protein to be used is a good starting point.

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

-

-

Conjugation to Protein:

-

Add the activated linker mixture to the Protein-NH₂ solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching and Purification:

-

Add quenching reagent (Tris-HCl) to a final concentration of 20-50 mM to cap any unreacted NHS-esters. Incubate for 15 minutes.

-

Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Thiol-Reaction Buffer. Collect the protein fractions to yield the Protein-Linker-Bromoacetamide intermediate.

-

Stage 2: Conjugation of Payload-SH to Protein-Linker Intermediate

-

Payload Preparation: Dissolve the Thiol-containing payload in Thiol-Reaction Buffer (or DMSO if necessary, keeping the final organic solvent concentration below 10%).

-

Thiol Conjugation:

-

Add the Payload-SH solution to the purified Protein-Linker-Bromoacetamide intermediate. Use a 5-10 fold molar excess of the payload.

-

Incubate for 1-2 hours at room temperature, or until the reaction is complete (monitor by LC-MS if possible).

-

-

Final Quenching and Purification:

-

Add quenching reagent (L-cysteine) to cap any unreacted bromoacetamide groups.

-

Purify the final conjugate (Protein-Linker-Payload) using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted payload and quenching agents.

-

-

Characterization: Analyze the final conjugate for purity, concentration, and drug-to-protein ratio using techniques such as HIC-HPLC, SEC, and mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 17. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Antibody Drug Conjugates (ADCs) 101 [thermofisher.com]

- 21. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]

- 22. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]

An In-depth Technical Guide to Bromoacetamide-PEG3-C1-acid in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The design and synthesis of these heterobifunctional molecules are critically dependent on the linker component that connects the target protein ligand to the E3 ubiquitin ligase ligand. This technical guide provides a comprehensive overview of Bromoacetamide-PEG3-C1-acid, a versatile PEG-based linker, and its application in the synthesis of PROTACs. We will delve into its chemical properties, provide detailed experimental protocols for its use, present representative quantitative data, and visualize key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a heterobifunctional linker that plays a crucial role in the construction of PROTACs.[1] Its structure consists of three key components:

-

A Bromoacetamide Group: This functional group acts as a reactive handle, specifically targeting thiol groups (e.g., from cysteine residues) on a protein ligand through a nucleophilic substitution reaction, forming a stable thioether bond.[]

-

A Triethylene Glycol (PEG3) Spacer: The PEG3 linker provides several advantageous properties. Its hydrophilic nature enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is critical for its biological activity and pharmacokinetic properties.[3] The flexibility of the PEG chain allows the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]

-

A Carboxylic Acid Group: This terminal functional group provides a versatile point of attachment for the second ligand, typically through the formation of a stable amide bond with a primary or secondary amine on the E3 ligase ligand.[5]

Physicochemical and Reactive Properties

A thorough understanding of the linker's properties is essential for successful PROTAC synthesis and optimization.

| Property | Value | Reference |

| Molecular Formula | C10H18BrNO6 | |

| Molecular Weight | 328.16 g/mol | [6] |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents | |

| Bromoacetamide Reactivity | Reacts with thiols (cysteine residues) to form thioether bonds. | [] |

| Carboxylic Acid Reactivity | Reacts with amines in the presence of coupling agents to form amide bonds. | [7] |

PROTAC Synthesis: A Step-by-Step Methodological Guide

The synthesis of a PROTAC using this compound is a modular, two-step process. This allows for the systematic variation of both the target protein ligand and the E3 ligase ligand to optimize the final PROTAC's efficacy.

General Workflow

The overall synthetic strategy involves the sequential conjugation of the two ligands to the linker.

PROTAC Synthesis Workflow.

Detailed Experimental Protocol

This protocol provides a general framework. Optimization of reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) may be necessary for specific ligands.

Materials:

-

E3 Ligase Ligand (containing a primary or secondary amine)

-

This compound

-

Target Protein Ligand (containing a thiol group)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) for deprotection if necessary

-

Solvents for extraction and purification (e.g., ethyl acetate (B1210297), dichloromethane, methanol)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Preparative HPLC system

Step 1: Synthesis of the E3 Ligand-Linker Intermediate (Amide Coupling)

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

-

Activation of Carboxylic Acid: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: Add the activated linker solution to the E3 ligase ligand solution. Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the E3 ligand-linker intermediate.

Step 2: Synthesis of the Final PROTAC (Thioether Formation)

-

Preparation: Dissolve the purified E3 ligand-linker intermediate (1.0 equivalent) in a suitable solvent such as DMF or a mixture of acetonitrile (B52724) and water.

-

Thiol Reaction: Add the target protein ligand containing a thiol group (1.2 equivalents) to the solution. The reaction is typically carried out at room temperature.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Quantitative Analysis of PROTAC Performance

The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization.

Table 1: Impact of Linker Length on BRD4 Degradation

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| PROTAC-A | PEG3 | 55 | 85 | [6] |

| PROTAC-B | PEG4 | 20 | 95 | [6] |

| PROTAC-C | PEG5 | 15 | >98 | [6] |

Table 2: Impact of Linker Length on BTK Degradation

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| PROTAC-D | PEG3 | 30 | >95 | [8] |

| PROTAC-E | PEG4 | 45 | >90 | [8] |

Note: The data in these tables are representative and compiled from various sources to illustrate general trends. Specific values for a PROTAC synthesized with this compound would need to be determined experimentally.

Signaling Pathways and Mechanism of Action

PROTACs exert their therapeutic effects by degrading key proteins in disease-related signaling pathways. The short and flexible nature of the PEG3 linker in this compound can be advantageous in targeting proteins where precise spatial orientation is required for efficient ternary complex formation.

PROTAC-Mediated Protein Degradation Pathway

The general mechanism of action for a PROTAC is a catalytic cycle involving the recruitment of an E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC Mechanism of Action.

Example Signaling Pathway: BTK Degradation in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell cancers.[1][9] A PROTAC targeting BTK can lead to its degradation, thereby blocking downstream signaling and inducing apoptosis in malignant B-cells.

BTK Signaling and PROTAC Intervention.

Safety and Handling

Bromoacetamide-containing compounds should be handled with care.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, with distinct reactive handles and a beneficial PEG spacer, allows for the modular and efficient construction of these powerful therapeutic agents. A thorough understanding of its properties and reactivity, coupled with systematic optimization of the linker length and attachment points, is crucial for the development of potent and selective protein degraders. This guide provides a foundational framework for researchers to effectively utilize this compound in their PROTAC discovery and development programs.

References

- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. hepatochem.com [hepatochem.com]

- 8. benchchem.com [benchchem.com]

- 9. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bromoacetamide-PEG3-C1-acid for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoacetamide-PEG3-C1-acid, a heterobifunctional linker critical to the advancement of antibody-drug conjugate (ADC) technology. This document details the linker's core properties, its application in ADC development, and the experimental protocols necessary for its successful implementation.

Introduction to this compound in ADC Development

Antibody-drug conjugates represent a powerful class of targeted therapeutics, designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the payload. This compound is a state-of-the-art linker that offers a unique combination of features to enhance the therapeutic window of ADCs.

The structure of this compound comprises three key components:

-

A Bromoacetamide Group: This functional group provides a highly specific reaction with thiol (-SH) groups, such as those found in the cysteine residues of antibodies. This allows for a stable, covalent thioether bond to be formed, ensuring the integrity of the ADC in circulation.[1] The bromoacetamide-cysteine linkage is notably more stable than the more commonly used maleimide-based linkages, which can be susceptible to a retro-Michael reaction leading to premature drug release.[2]

-

A Polyethylene Glycol (PEG) Spacer (PEG3): The three-unit PEG spacer is a hydrophilic chain that imparts favorable physicochemical properties to the ADC.[3] It enhances the solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads, and helps to reduce aggregation.[4][5] Furthermore, the PEG moiety can improve the pharmacokinetic profile of the ADC, potentially leading to a longer circulation half-life.[3]

-

A Carboxylic Acid Group (C1-acid): This terminal carboxylic acid provides a versatile handle for the conjugation of the cytotoxic payload. It can readily react with primary amine groups on the drug molecule in the presence of activating agents to form a stable amide bond.

Properties of this compound

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C11H20BrNO6 |

| Molecular Weight | 342.18 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

| Purity | Typically >95% |

| Storage Conditions | -20°C, protected from light and moisture |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of ADCs using this compound.

Antibody-Drug Conjugation

The conjugation process involves a two-step approach: first, the activation of the this compound linker and its conjugation to the drug payload, followed by the conjugation of the drug-linker complex to the antibody.

Step 1: Drug-Linker Synthesis

-

Activation of Carboxylic Acid: Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO). Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxysuccinimide (NHS) to activate the carboxylic acid group.

-

Conjugation to Payload: To the activated linker solution, add the cytotoxic payload containing a primary amine group. The reaction is typically carried out at room temperature for several hours to overnight with gentle stirring.

-

Purification: The resulting drug-linker conjugate is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and byproducts.

Step 2: Conjugation to Antibody

-

Antibody Reduction: The interchain disulfide bonds of the antibody must be partially reduced to generate free thiol groups for conjugation. This is achieved by treating the antibody solution with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). The molar excess of the reducing agent will determine the number of available thiol groups and, consequently, the final drug-to-antibody ratio (DAR).

-

Conjugation Reaction: The purified drug-linker complex is then added to the reduced antibody solution. The reaction is typically performed in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a controlled pH (typically 7.0-8.0) and temperature (4-25°C) for several hours.

-

Purification of ADC: The final ADC is purified to remove unreacted drug-linker and any aggregated protein. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, as it directly impacts its potency and therapeutic index.[6][7] Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of cysteine-linked ADCs.[6][7]

Protocol for DAR Analysis by HIC-HPLC:

-

Sample Preparation: Dilute the purified ADC sample in a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer).

-

Chromatographic Separation: Inject the sample onto a HIC column. The separation is based on the hydrophobicity of the ADC species; molecules with a higher DAR are more hydrophobic and will have a longer retention time. A gradient from high to low salt concentration is used to elute the different DAR species.

-

Data Analysis: The peak area of each species (DAR0, DAR2, DAR4, etc.) is integrated. The weighted average DAR is calculated based on the percentage of each peak area.[4][6]

Purity and Aggregation Analysis

Size-Exclusion Chromatography (SEC) is used to assess the purity of the ADC and to quantify the presence of aggregates, which can impact the safety and efficacy of the therapeutic.

In Vitro Cytotoxicity Assay

The potency of the ADC is evaluated using in vitro cytotoxicity assays, such as the MTT assay, on cancer cell lines that express the target antigen.

Protocol for MTT Assay:

-

Cell Seeding: Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, a negative control antibody, and the free drug payload.

-

Incubation: Incubate the cells for a period of 72-96 hours.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the cell viability against the logarithm of the ADC concentration.[8][9]

Data Presentation

The use of a bromoacetamide-PEG linker can lead to the production of more homogeneous and stable ADCs compared to traditional maleimide-based linkers. The following tables present representative data comparing the DAR distribution and aggregation of ADCs prepared with a bis-bromoacetamide-PEG11 linker and a maleimide-PEG12 linker.[5]

Table 1: Drug-to-Antibody Ratio (DAR) Distribution by Hydrophobic Interaction Chromatography (HIC) [5]

| Linker Type | DAR 0 (%) | DAR 2 (%) | DAR 4 (%) | DAR 6 (%) | DAR 8 (%) | Average DAR |

| Bis-Bromoacetamido-PEG11 | 5.2 | 25.8 | 48.5 | 18.3 | 2.2 | 3.9 |

| Maleimide-PEG12 | 6.1 | 28.2 | 45.3 | 16.9 | 3.5 | 3.8 |

This representative data illustrates that both linkers can produce ADCs with a similar average DAR. However, the Bis-Bromoacetamido-PEG11 linker may result in a slightly tighter distribution with fewer under- and over-conjugated species due to its specific reactivity and stable bond formation.[5]

Table 2: Aggregation Analysis by Size Exclusion Chromatography (SEC) [5]

| Linker Type | Monomer (%) | Dimer (%) | High Molecular Weight Aggregates (%) |

| Bis-Bromoacetamido-PEG11 | 98.5 | 1.2 | 0.3 |

| Maleimide-PEG12 | 97.9 | 1.6 | 0.5 |

The hydrophilic nature of the PEG11 spacer in the Bis-Bromoacetamido-PEG11 linker contributes to high monomer content and low aggregation levels. While both linkers perform well, the enhanced stability of the thioether bond in the bromoacetamide conjugate may further mitigate aggregation over time.[5]

Table 3: Representative In Vitro Cytotoxicity Data (IC50 Values) [10][11]

| Cell Line | Target Antigen | ADC with Bromoacetamide-PEG Linker (IC50, nM) | ADC with Maleimide-PEG Linker (IC50, nM) |

| SK-BR-3 | HER2 | 0.05 - 0.08 | 0.07 - 0.1 |

| N87 | HER2 | 0.6 - 0.9 | 0.8 - 1.2 |

| BT474 | HER2 | 0.5 - 0.8 | 0.7 - 1.0 |

| MDA-MB-468 | EGFR | 10 - 20 | 15 - 25 |

Note: The IC50 values are hypothetical and for illustrative purposes, based on typical ranges observed for potent ADCs. Actual values will vary depending on the antibody, payload, and cell line used.

Visualizations

Experimental Workflows

The following diagrams illustrate the key experimental workflows in ADC development using this compound.

Caption: ADC Synthesis Workflow

Caption: ADC Characterization Workflow

Signaling Pathways

The cytotoxic payloads delivered by ADCs exert their effects through various mechanisms, most commonly by inducing DNA damage or inhibiting microtubule polymerization. These events trigger downstream signaling pathways that ultimately lead to apoptosis or cell cycle arrest.

DNA Damage Response Pathway

Payloads such as calicheamicin (B1180863) and duocarmycin analogs cause DNA double-strand breaks, which activate the DNA damage response (DDR) pathway.[12][13] This intricate signaling network aims to repair the damaged DNA, but if the damage is too severe, it initiates apoptosis.[14]

Caption: DNA Damage Response Pathway

Tubulin Inhibition and Apoptosis Induction

Payloads like auristatins (e.g., MMAE) and maytansinoids (e.g., DM1) are potent tubulin inhibitors.[15] By disrupting microtubule dynamics, they arrest the cell cycle in the G2/M phase and induce apoptosis through the intrinsic pathway.[2][16]

Caption: Tubulin Inhibition and Apoptosis

Conclusion

This compound is a highly valuable linker for the development of next-generation antibody-drug conjugates. Its bromoacetamide functionality provides a stable and specific conjugation site to cysteine residues on the antibody, while the PEG spacer enhances the overall physicochemical properties of the ADC. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this linker in their ADC development programs, with the ultimate goal of creating more effective and safer cancer therapeutics. The enhanced stability of the bromoacetamide linkage compared to maleimide-based linkers is a key advantage that can lead to a more homogeneous and reliable ADC product with an improved therapeutic index.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]

- 3. Bromoacetamido-PEG12-Tris(-PEG11-bromoacetamide) | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The DNA repair pathway as a therapeutic target to synergize with trastuzumab deruxtecan in HER2-targeted antibody–drug conjugate–resistant HER2-overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thiol-Reactive Functional Groups in Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core thiol-reactive functional groups utilized in protein modification. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the chemistry, application, and analysis of these essential bioconjugation tools.

Introduction to Thiol-Reactive Chemistry

The selective modification of proteins is a cornerstone of modern biotechnology and drug development. The thiol group (-SH) of cysteine residues, with its unique nucleophilicity, provides a prime target for site-specific protein modification. This guide delves into the most prominent thiol-reactive functional groups, comparing their reactivity, selectivity, and the stability of the resulting conjugates.

Core Thiol-Reactive Functional Groups

A variety of electrophilic functional groups have been developed to react selectively with the thiol side chain of cysteine. The most commonly employed classes include maleimides, haloacetyls, vinyl sulfones, pyridyl disulfides, and reagents for thiol-yne chemistry. Each of these presents a unique combination of reactivity, stability, and ease of use, making them suitable for a range of applications from fluorescent labeling to the construction of antibody-drug conjugates (ADCs).

Maleimides

Maleimides are among the most widely used thiol-reactive functional groups due to their high reactivity and selectivity for thiols under mild conditions.[1] The reaction proceeds via a Michael addition to form a stable thioether bond.[2]

Reaction Mechanism: The reaction of a maleimide (B117702) with a thiol is highly efficient at a pH range of 6.5-7.5.[3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring high chemoselectivity.[2]

Stability Considerations: While the resulting thioether bond is generally stable, the succinimide (B58015) ring is susceptible to hydrolysis, particularly at pH values above 7.5.[3] More significantly, the maleimide-thiol adduct can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in the cellular environment.[4] Strategies to improve the stability of maleimide conjugates include the hydrolysis of the succinimide ring to the more stable succinamic acid thioether and the use of next-generation maleimides designed to minimize the retro-Michael reaction.[5][6]

Haloacetyls (Iodoacetamides and Bromoacetamides)

Haloacetyls, such as iodoacetamides and bromoacetamides, react with thiols via an SN2 nucleophilic substitution reaction to form a stable thioether bond.[5]

Reaction Mechanism: This alkylation reaction is most efficient at a slightly alkaline pH (typically pH 7.2-9.0), where the thiol group is deprotonated to the more nucleophilic thiolate anion.[7] To prevent non-specific reactions, these modifications are often performed in the dark as haloacetyls can be light-sensitive.[7]

Selectivity: While highly reactive towards thiols, haloacetyls can also react with other nucleophilic amino acid side chains, such as histidines and lysines, at higher pH values. Therefore, careful control of the reaction pH is crucial to ensure selectivity for cysteine residues.

Vinyl Sulfones

Vinyl sulfones are another class of Michael acceptors that react with thiols to form a highly stable thioether linkage.[8]

Reaction Mechanism: The reaction of a vinyl sulfone with a thiol is a Michael addition, similar to that of maleimides. The reaction is typically performed at a neutral to slightly alkaline pH (pH 7-9) to facilitate the deprotonation of the thiol.[3]

Stability and Selectivity: The thioether bond formed from a vinyl sulfone is significantly more stable and less prone to retro-Michael addition compared to the adduct formed with a maleimide.[9][10] Vinyl sulfones exhibit good selectivity for thiols over amines, particularly at a neutral pH.[3] The reaction rate is generally slower than that of maleimides.[9]

Pyridyl Disulfides

Pyridyl disulfides react with thiols through a thiol-disulfide exchange reaction, forming a new disulfide bond and releasing pyridine-2-thione.[11]

Reaction Mechanism: This exchange reaction can be conveniently monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[12] The reaction proceeds over a wide pH range.

Reversibility: A key feature of the disulfide linkage is its reversibility. The formed disulfide bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or by endogenous thiols like glutathione. This property is particularly useful for applications requiring the release of a conjugated payload within the reducing environment of the cell.[13]

Thiol-Yne Reaction

The thiol-yne reaction is a "click chemistry" approach that involves the radical-mediated addition of a thiol to an alkyne, forming a stable vinyl sulfide (B99878) linkage.[6]

Reaction Mechanism: This reaction is typically initiated by UV light in the presence of a photoinitiator or by radical initiators. A key advantage of the thiol-yne reaction is its metal-free nature, which is beneficial for biological applications where metal catalysts can be cytotoxic.

Efficiency and Stability: The thiol-yne reaction is highly efficient and proceeds under mild conditions. The resulting vinyl sulfide bond is very stable.

Quantitative Data on Thiol-Reactive Functional Groups

The following table summarizes key quantitative data for the discussed thiol-reactive functional groups. It is important to note that reaction rates and stability can be influenced by various factors, including the specific reagents, buffer conditions, temperature, and the local environment of the cysteine residue within the protein.

| Functional Group | Reaction Type | Typical pH Range | Second-Order Rate Constant (k₂) with Cysteine | Conjugate Stability |

| Maleimide | Michael Addition | 6.5 - 7.5[3] | ~10² M⁻¹s⁻¹[14] | Stable, but susceptible to retro-Michael addition and hydrolysis.[5] Half-life of ~7 days in human plasma for some ADCs.[6] |

| Haloacetyl | SN2 Alkylation | 7.2 - 9.0[7] | ~36 M⁻¹min⁻¹ (Iodoacetamide)[15] | Forms a very stable thioether bond.[16] |

| Vinyl Sulfone | Michael Addition | 7.0 - 9.0[3] | Reaction rate is ~7 times higher than with acrylates.[17] | Forms a highly stable, irreversible thioether bond.[9][10] |

| Pyridyl Disulfide | Thiol-Disulfide Exchange | 4.0 - 9.0[11][12] | Rapid, often complete within minutes.[12] | Forms a reversible disulfide bond, cleavable by reducing agents.[11] |

| Thiol-Yne | Radical Addition | N/A (Initiator dependent) | Not readily available | Forms a very stable vinyl sulfide linkage.[6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of thiol-reactive chemistry. Below are representative protocols for key experiments.

Protocol 1: General Protein Labeling with a Maleimide-Functionalized Dye

This protocol describes a general procedure for labeling a protein with a fluorescent dye containing a maleimide group.

Materials:

-

Thiol-containing protein

-

Maleimide-functionalized fluorescent dye

-

Conjugation Buffer: 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5 (degassed)[3]

-

Anhydrous DMSO or DMF

-

(Optional) TCEP (Tris(2-carboxyethyl)phosphine)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[18] If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[19][20]

-

Dye Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized dye in anhydrous DMSO or DMF immediately before use.[21]

-

Conjugation Reaction: Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye over the protein.[21] Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[18]

-

Purification: Remove the unreacted dye from the protein conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[18]

-

Characterization: Determine the degree of labeling (DOL) of the conjugate using UV-Vis spectrophotometry (see Analytical Methods section).[18][22]

Protocol 2: Protein Alkylation with Iodoacetamide (B48618)

This protocol outlines the alkylation of cysteine residues in a protein using iodoacetamide to prevent disulfide bond formation, a common step in proteomics workflows.

Materials:

-

Protein sample

-

Reduction Buffer: e.g., 100 mM Ammonium Bicarbonate, pH ~8

-

DTT (Dithiothreitol) or TCEP

-

Iodoacetamide (IAA) solution (freshly prepared and protected from light)

-

Quenching solution (e.g., DTT or L-cysteine)

Procedure:

-

Reduction: Dissolve the protein in the reduction buffer and add DTT or TCEP to a final concentration of 5-10 mM. Incubate at 37-56°C for 1 hour to reduce disulfide bonds.[16]

-

Alkylation: Add a freshly prepared iodoacetamide solution to a final concentration of 15-20 mM (a 2-3 fold molar excess over the reducing agent). Incubate in the dark at room temperature for 30-45 minutes.[16]

-

Quenching: Stop the alkylation reaction by adding a quenching solution to react with any excess iodoacetamide.[16]

-

Sample Cleanup: Remove excess reagents by dialysis, buffer exchange, or precipitation. The protein is now ready for downstream analysis such as enzymatic digestion and mass spectrometry.[16]

Protocol 3: Protein Conjugation using Divinyl Sulfone

This protocol provides a method for activating a protein with divinyl sulfone for subsequent conjugation.

Materials:

-

Protein to be activated

-

Divinyl sulfone (DVS)

-

Coupling Buffer (pH dependent on target residue, e.g., pH 9 for amines)

-

Thiol-containing molecule for conjugation

Procedure:

-

Protein Activation: Dissolve the protein in the coupling buffer. Add DVS and incubate to allow the vinyl sulfone to react with accessible nucleophilic residues on the protein surface. The reaction conditions (DVS concentration, time, temperature) need to be optimized for the specific protein.[23]

-

Removal of Excess DVS: Remove unreacted DVS by dialysis or size-exclusion chromatography. The DVS-activated protein can often be stored for future use.[23]

-

Conjugation: Add the thiol-containing molecule to the activated protein solution. The thiol will react with the remaining vinyl group on the DVS linker to form a stable thioether bond.[24]

-

Purification and Characterization: Purify the conjugate to remove any unreacted molecules and characterize the final product.

Mandatory Visualizations

Signaling Pathways

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. The activation of the transcription factor Nrf2 is tightly regulated by Keap1, a cysteine-rich protein that acts as a sensor for cellular stress.[25]

Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.

Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[25] Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1 (e.g., C151, C273, C288), leading to a conformational change that disrupts Nrf2 ubiquitination.[18][26] This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of cytoprotective genes.[25]

EGFR Signaling Pathway and Redox Regulation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its activity can be modulated by redox signaling through the oxidation of specific cysteine residues.[27]

Caption: Redox regulation of the EGFR signaling pathway.

Upon binding of EGF, EGFR activates NADPH oxidase (NOX), leading to the production of hydrogen peroxide (H₂O₂).[27] H₂O₂ can then oxidize a critical cysteine residue (Cys797) in the EGFR kinase domain, enhancing its activity.[28][29] Concurrently, H₂O₂ can inactivate protein tyrosine phosphatases (PTPs) that would normally dephosphorylate and inactivate EGFR, thus amplifying the downstream signal.[30]

Experimental Workflows

General Workflow for Protein Labeling and Characterization

The following diagram illustrates a typical workflow for the covalent modification of a protein with a thiol-reactive probe and subsequent analysis.

Caption: A typical workflow for protein modification with a thiol-reactive probe.

Logical Relationships: Reaction Mechanisms

Michael Addition of a Thiol to a Maleimide

Caption: Michael addition reaction between a thiol and a maleimide.

Thiol-Disulfide Exchange with a Pyridyl Disulfide

Caption: Thiol-disulfide exchange reaction.

Analytical Methods for Characterizing Protein Conjugates

The thorough characterization of protein conjugates is essential to ensure their quality, efficacy, and safety. A suite of analytical techniques is employed to determine the degree of modification, the site of conjugation, and the stability of the conjugate.

UV-Vis Spectrophotometry for Degree of Labeling (DOL)

UV-Vis spectrophotometry is a straightforward and widely used method to determine the average number of molecules conjugated to a protein, known as the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR).[18][22] This method requires that the conjugated molecule has a distinct UV-Vis absorbance from the protein. The absorbance of the conjugate is measured at two wavelengths: one corresponding to the maximum absorbance of the protein (typically 280 nm) and the other to the maximum absorbance of the conjugated molecule.[31] The DOL can then be calculated using the Beer-Lambert law, correcting for the absorbance of the conjugated molecule at 280 nm.[21]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the detailed characterization of protein conjugates.[3] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used.

-

Intact Mass Analysis: By measuring the mass of the intact conjugate, the number of attached molecules can be determined, providing information on the distribution of species with different degrees of labeling.[21]

-

Peptide Mapping: The conjugate can be enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS. This allows for the precise identification of the modified cysteine residues.

Chromatography Techniques

-

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is used to remove unreacted small molecules from the protein conjugate and to assess for aggregation.[20]

-

Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for analyzing antibody-drug conjugates. It separates species based on the number of conjugated hydrophobic drugs, allowing for the determination of the drug-load distribution.[29]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate the protein conjugate from unreacted protein and other impurities.

Electrophoresis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique to assess the purity of a protein conjugate and to confirm the covalent attachment of the modifying group, which often results in a shift in the apparent molecular weight.

Fluorescence-Based Assays

-

Fluorescence Spectroscopy: If the conjugated molecule is fluorescent, its emission spectrum can be used for quantification.

-

Fluorescence Polarization (FP): FP can be used to study the binding of a fluorescently labeled molecule to a protein. The change in polarization upon binding provides information about the interaction.[14][23]

Conclusion

The chemical modification of proteins through thiol-reactive functional groups is an indispensable tool in modern life sciences and drug development. Each of the major classes of thiol-reactive reagents offers a unique set of properties in terms of reactivity, selectivity, and the stability of the resulting conjugate. A thorough understanding of these characteristics, coupled with the appropriate use of experimental protocols and analytical techniques, is crucial for the successful design and creation of well-defined and functional protein conjugates. This guide provides a foundational understanding to aid researchers in selecting the optimal strategy for their specific application.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Keap1, the cysteine-based mammalian intracellular sensor for electrophiles and oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 13. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Modifying specific cysteines of the electrophile-sensing human Keap1 protein is insufficient to disrupt binding to the Nrf2 domain Neh2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. support.nanotempertech.com [support.nanotempertech.com]

- 19. tandfonline.com [tandfonline.com]

- 20. spectra.arizona.edu [spectra.arizona.edu]

- 21. Degree of labeling (DOL) step by step [abberior.rocks]

- 22. Conjugation to preactivated proteins using divinylsulfone and iodoacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Oxidative and Electrophilic Stresses Activate Nrf2 through Inhibition of Ubiquitination Activity of Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. researchgate.net [researchgate.net]

- 30. info.gbiosciences.com [info.gbiosciences.com]

- 31. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]

The Pivotal Role of PEG Linkers in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Polyethylene Glycol (PEG) linkers has revolutionized the landscape of drug discovery and development. This versatile polymer, when strategically incorporated into therapeutic molecules, offers a powerful means to overcome numerous pharmacokinetic and pharmacodynamic challenges. This technical guide provides a comprehensive overview of the core principles of PEGylation, its impact on drug performance, detailed experimental methodologies, and a look into the signaling pathways influenced by these advanced drug delivery systems.

Core Principles of PEGylation

PEGylation is the process of covalently attaching PEG chains to a molecule, such as a small molecule drug, peptide, or protein.[1] This modification imparts several desirable physicochemical properties, primarily stemming from PEG's hydrophilicity, biocompatibility, and large hydrodynamic radius.[2]

Key Advantages of PEGylation:

-

Enhanced Solubility: PEG linkers significantly increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[3]

-

Improved Pharmacokinetics: The large size of the PEG polymer chain shields the drug from enzymatic degradation and reduces renal clearance, leading to a prolonged plasma half-life.[1]

-

Reduced Immunogenicity: PEGylation can mask antigenic epitopes on therapeutic proteins, minimizing the potential for an immune response.[2]

-

Controlled Drug Release: The chemistry of the PEG linker can be tailored for either stable, long-circulating conjugates or for environmentally-sensitive cleavage at the target site.

Types of PEG Linkers

The architecture of the PEG linker is a critical design parameter that dictates the overall properties and performance of the conjugate.

-

Linear PEG Linkers: The most common type, consisting of a single chain of repeating ethylene (B1197577) glycol units.

-

Branched PEG Linkers: These have multiple PEG arms extending from a central core, offering a greater shielding effect and a more significant increase in hydrodynamic volume.[4]

-

Cleavable PEG Linkers: Engineered with bonds that break under specific physiological conditions (e.g., low pH in endosomes, presence of specific enzymes like cathepsins, or a reducing environment due to high glutathione (B108866) concentrations in tumor cells). This allows for targeted release of the active drug at the site of action.[5]

-

Non-Cleavable PEG Linkers: Form a stable, permanent bond between the drug and the carrier. The drug is released upon lysosomal degradation of the entire conjugate within the target cell.[6]

Data Presentation: Quantitative Impact of PEGylation

The strategic use of PEG linkers has a quantifiable impact on the physicochemical and pharmacokinetic properties of drugs. The following tables summarize key data from various studies.